molecular formula C4H4ClN3O2 B2546057 1,3,5-Triazin-2(1H)-one, 6-chloro-4-methoxy- CAS No. 173243-87-3

1,3,5-Triazin-2(1H)-one, 6-chloro-4-methoxy-

Cat. No.: B2546057
CAS No.: 173243-87-3
M. Wt: 161.55
InChI Key: DKWORJMVDCNYOF-UHFFFAOYSA-N
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Description

1,3,5-Triazin-2(1H)-one, 6-chloro-4-methoxy- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science. The presence of chlorine and methoxy groups in this compound suggests potential unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazin-2(1H)-one, 6-chloro-4-methoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a chloro-substituted amine with a methoxy-substituted nitrile in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazin-2(1H)-one, 6-chloro-4-methoxy- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The methoxy group can be hydrolyzed to form a hydroxyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted triazines.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Triazin-2(1H)-one, 6-chloro-4-methoxy- would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, altering biochemical pathways. In industrial applications, it might act as a catalyst or reactant in chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Triazin-2(1H)-one, 6-chloro-4-hydroxy-
  • 1,3,5-Triazin-2(1H)-one, 6-chloro-4-ethyl-
  • 1,3,5-Triazin-2(1H)-one, 6-chloro-4-phenyl-

Uniqueness

1,3,5-Triazin-2(1H)-one, 6-chloro-4-methoxy- is unique due to the presence of both chlorine and methoxy groups, which can influence its reactivity and potential applications. The methoxy group can increase the compound’s solubility and alter its electronic properties, while the chlorine atom can participate in various substitution reactions.

Properties

IUPAC Name

6-chloro-4-methoxy-1H-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-10-4-7-2(5)6-3(9)8-4/h1H3,(H,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWORJMVDCNYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=O)NC(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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